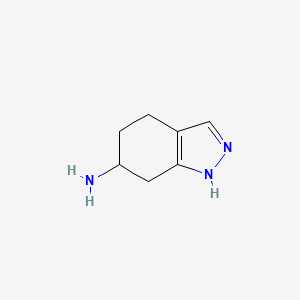

4,5,6,7-tetrahydro-1H-indazol-6-amine

Overview

Description

4,5,6,7-tetrahydro-1H-indazol-6-amine is a chemical compound with the CAS Number: 74197-21-0 . It has a molecular weight of 137.18 . It is usually found in powder form .

Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 137.18 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Regioselective Protection and Subsequent Amine Coupling Reactions

Indazoles, including derivatives similar to "4,5,6,7-tetrahydro-1H-indazol-6-amine," undergo regioselective protection under specific conditions. Under strongly basic conditions, indazoles are protected unselectively at N-1 and N-2 positions. However, mildly acidic conditions lead to regioselective protection at N-2, while thermodynamic conditions favor protection at N-1. These protected indazoles can participate in Buchwald reactions with various amines to produce novel derivatives, indicating their utility in synthesizing complex organic compounds (Slade et al., 2009).

Solvatochromic Effects in Spectroscopy

The absorption and fluorescence spectra of indazole and its amino derivatives, including those similar to "this compound," have been studied across various solvents. These studies help understand the electronic structure and reactivity of indazole derivatives, contributing to their applications in materials science and photophysical research (Saha & Dogra, 1997).

Synthesis of Nitrogen-rich Compounds

Research into indazole derivatives includes the synthesis of nitrogen-rich compounds, which have potential applications in energetic materials and gas generators. The energetic properties of these compounds, such as their heats of formation and detonation velocities, are of particular interest in the field of materials science (Srinivas et al., 2014).

Mechanistic Studies in C-H Amination

Indazole derivatives are also central to studies focused on C-H amination, a crucial reaction in organic synthesis. Research in this area explores new types of amidating reagents and the mechanistic details of C-H amidation processes, contributing to the development of more efficient and selective synthetic methodologies (Park et al., 2015).

Safety and Hazards

The safety information for 4,5,6,7-tetrahydro-1H-indazol-6-amine indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, H315, H319, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Indazole derivatives, which include 4,5,6,7-tetrahydro-1h-indazol-6-amine, have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

For instance, some indazole derivatives have been found to possess anti-inflammatory activity, suggesting they may interact with inflammatory pathways .

Biochemical Pathways

These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRLTJNPRPOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74197-21-0 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2969576.png)

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)

![N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2969584.png)

![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)

![5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2969591.png)

![methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2969595.png)